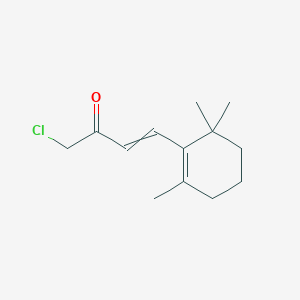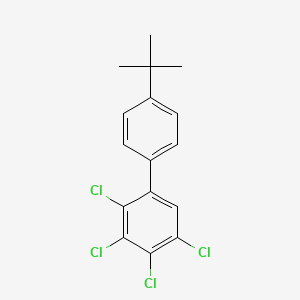
1-(4-tert-Butylphenyl)-2,3,4,5-tetrachlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-Butylphenyl)-2,3,4,5-tetrachlorobenzene is an organic compound characterized by a benzene ring substituted with four chlorine atoms and a tert-butylphenyl group
Méthodes De Préparation
The synthesis of 1-(4-tert-Butylphenyl)-2,3,4,5-tetrachlorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-tert-butylphenyl and tetrachlorobenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the substitution reactions.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
1-(4-tert-Butylphenyl)-2,3,4,5-tetrachlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully dechlorinated products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms are replaced by other substituents such as alkyl or aryl groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
1-(4-tert-Butylphenyl)-2,3,4,5-tetrachlorobenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(4-tert-Butylphenyl)-2,3,4,5-tetrachlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.
Comparaison Avec Des Composés Similaires
1-(4-tert-Butylphenyl)-2,3,4,5-tetrachlorobenzene can be compared with similar compounds such as:
1-(4-tert-Butylphenyl)-4-chlorobutan-1-one: This compound has a similar tert-butylphenyl group but differs in its chlorination pattern and overall structure.
4-tert-Butylphenol: While it shares the tert-butyl group, it lacks the extensive chlorination seen in this compound.
4-tert-Butylbenzoyl chloride: This compound is used in similar synthetic applications but has different reactivity due to the presence of a carbonyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
88966-71-6 |
|---|---|
Formule moléculaire |
C16H14Cl4 |
Poids moléculaire |
348.1 g/mol |
Nom IUPAC |
1-(4-tert-butylphenyl)-2,3,4,5-tetrachlorobenzene |
InChI |
InChI=1S/C16H14Cl4/c1-16(2,3)10-6-4-9(5-7-10)11-8-12(17)14(19)15(20)13(11)18/h4-8H,1-3H3 |
Clé InChI |
NUSVTHUAYFFDEA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


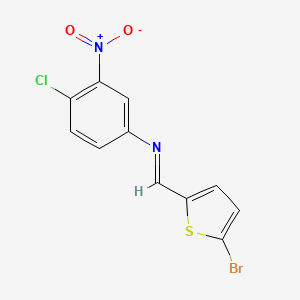
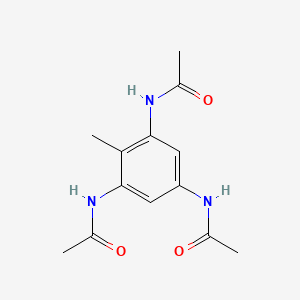
![5-bromo-2-methoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14157030.png)
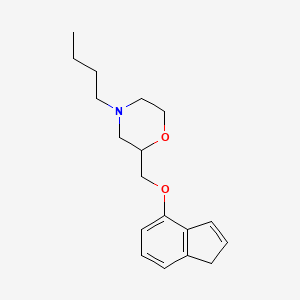
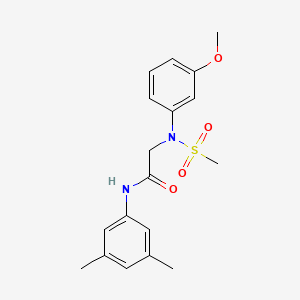
![7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14157042.png)

![1-Benzyl-2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14157048.png)
![2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B14157054.png)
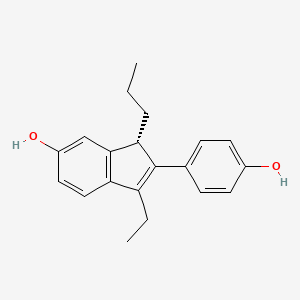

![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B14157084.png)
![[5-Amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone](/img/structure/B14157088.png)
